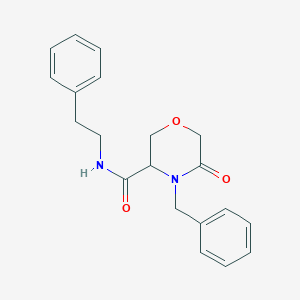![molecular formula C20H19ClN2O B6496142 3-chloro-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]benzamide CAS No. 1351631-40-7](/img/structure/B6496142.png)
3-chloro-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains a 1,2,3,4-tetrahydroisoquinoline (THIQ) group . THIQ is a secondary amine with the chemical formula C9H11N . The THIQ nucleus containing alkaloids is widely distributed in nature and forms an essential part of the isoquinoline alkaloids family .
Synthesis Analysis
In recent years, considerable research interest has been witnessed toward synthesis of THIQ’s C(1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities . Traditional approaches to the synthesis of C(1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of THIQ with various nucleophiles (two-component coupling) have been explored in the presence of cooxidants like H2O2, TBHP, etc .Molecular Structure Analysis
The molecular structure of THIQs with stereogenic center at position C(1) are the key fragments of diverse range of alkaloids and bioactive molecules .Chemical Reactions Analysis
Reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted for the period of 2013–2019 .作用機序
The mechanism of action of 3-chloro-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]benzamideut-2-ynyl-4-isoquinolin-1-ylbenzamide is not yet fully understood. However, it is believed to act through the inhibition of various enzymes, such as tyrosinase and cyclooxygenase. Additionally, this compound is believed to act as an inhibitor of various signal transduction pathways, such as the MAPK and PI3K pathways.
Biochemical and Physiological Effects
3-chloro-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]benzamideut-2-ynyl-4-isoquinolin-1-ylbenzamide has been studied for its potential biochemical and physiological effects. It has been found to have anti-inflammatory, anti-cancer, anti-bacterial, and anti-viral activities. Additionally, this compound has been found to inhibit the growth of various human cancer cell lines. It has also been found to modulate the activity of various enzymes, such as tyrosinase and cyclooxygenase.
実験室実験の利点と制限
3-chloro-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]benzamideut-2-ynyl-4-isoquinolin-1-ylbenzamide has several advantages and limitations when used in laboratory experiments. One advantage is that it is a relatively inexpensive compound, making it ideal for use in experiments with limited budgets. Additionally, this compound is relatively stable, making it easy to store and use in experiments. However, this compound is also toxic, so it should be handled with care. Additionally, this compound is not water soluble, so it must be used in an organic solvent.
将来の方向性
The potential applications of 3-chloro-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]benzamideut-2-ynyl-4-isoquinolin-1-ylbenzamide are still being explored. Future research could focus on its potential anti-inflammatory, anti-cancer, anti-bacterial, and anti-viral activities. Additionally, further research could be done on its potential to modulate the activity of various enzymes, such as tyrosinase and cyclooxygenase. Additionally, this compound could be studied for its potential to inhibit the growth of various human cancer cell lines. Finally, future research could focus on the development of new synthesis methods for this compound.
合成法
The synthesis of 3-chloro-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]benzamideut-2-ynyl-4-isoquinolin-1-ylbenzamide can be achieved through a two-step reaction. The first step is the condensation of 4-chlorobenzonitrile and 4-chloro-1-isoquinolin-2-ylbut-2-yn-1-ol in the presence of anhydrous potassium carbonate, which yields the intermediate 3-chloro-N-but-2-ynyl-4-isoquinolin-1-ylbenzamide. The second step is the hydrolysis of the intermediate with aqueous hydrochloric acid to yield the desired product.
科学的研究の応用
3-chloro-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]benzamideut-2-ynyl-4-isoquinolin-1-ylbenzamide is widely used in the scientific research field for its potential biological activities. It has been studied for its anti-inflammatory, anti-cancer, anti-bacterial, and anti-viral activities. It has also been studied for its potential to inhibit the growth of various human cancer cell lines. Additionally, this compound has been studied for its potential to modulate the activity of various enzymes, such as tyrosinase and cyclooxygenase.
特性
IUPAC Name |
3-chloro-N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O/c21-19-9-5-8-17(14-19)20(24)22-11-3-4-12-23-13-10-16-6-1-2-7-18(16)15-23/h1-2,5-9,14H,10-13,15H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJKAXSTEDAFJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC#CCNC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-(2-methoxy-5-methylphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B6496060.png)
![N-[(1H-1,3-benzodiazol-2-yl)methyl]-4-benzyl-5-oxomorpholine-3-carboxamide](/img/structure/B6496071.png)
![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B6496072.png)
![N'-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B6496074.png)

![N'-(3,4-difluorophenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B6496079.png)
![N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B6496080.png)
![N-[(oxolan-2-yl)methyl]-N'-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B6496087.png)
![N'-(4-ethylphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B6496090.png)
![N'-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide](/img/structure/B6496129.png)
![N'-(3,5-dimethylphenyl)-N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B6496134.png)
![N'-cyclohexyl-N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B6496137.png)
![N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-(4-fluorophenyl)ethanediamide](/img/structure/B6496149.png)
![3-({4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}methyl)pyridine](/img/structure/B6496158.png)